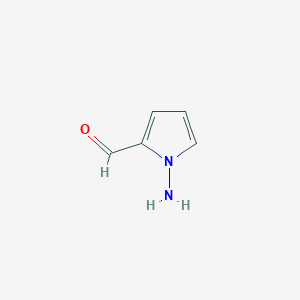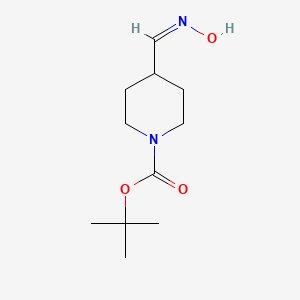
tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a hydroxyimino functional group
Méthodes De Préparation
The synthesis of tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxylamine. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring provides structural stability, while the tert-butyl group influences the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl (E)-4-((hydroxyimino)methyl)piperidine-1-carboxylate include:
tert-Butyl 3-[(Z)-amino(hydroxyimino)methyl]piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the hydroxyimino group.
tert-Butyl 4-aminopiperidine-1-carboxylate: This compound lacks the hydroxyimino group, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl 4-[(Z)-hydroxyiminomethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-12-15/h8-9,15H,4-7H2,1-3H3/b12-8- |
Clé InChI |
JPPSCYURIXEGIG-WQLSENKSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC(CC1)/C=N\O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)
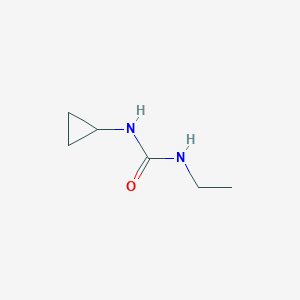


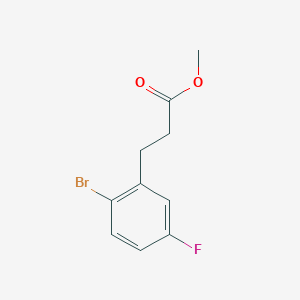

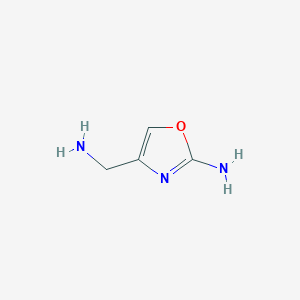
![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)

